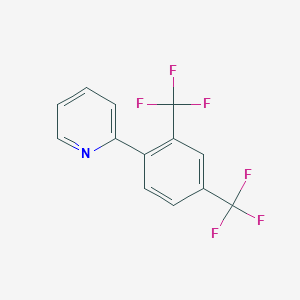

2-(2,4-Bis(trifluoromethyl)phenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H7F6N |

|---|---|

Molecular Weight |

291.19 g/mol |

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]pyridine |

InChI |

InChI=1S/C13H7F6N/c14-12(15,16)8-4-5-9(10(7-8)13(17,18)19)11-3-1-2-6-20-11/h1-7H |

InChI Key |

UCTUOFPJTWPPDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Significance of Fluorinated Pyridine Scaffolds in Advanced Organic Synthesis and Materials Science

The pyridine (B92270) ring is a fundamental structural unit found in a vast array of natural products, pharmaceuticals, and agrochemicals. lifechemicals.comresearchgate.net The strategic introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, onto the pyridine scaffold dramatically alters the parent molecule's physicochemical properties. chemistryviews.org This process, known as fluorination, is a cornerstone of modern medicinal chemistry and materials science. researchgate.netnih.gov

In the realm of drug discovery and agrochemicals, incorporating fluorine can enhance a molecule's metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets. nih.gov The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly modify the electronic nature of the pyridine ring, influencing its reactivity and interaction with other molecules. nih.gov Pyridine derivatives are recognized as crucial scaffolds in the development of new drugs, and their fluorinated analogs are highly sought after in the pharmaceutical industry. researchgate.netnih.govresearchgate.net

In materials science, fluorinated pyridine scaffolds are integral to the design of advanced functional materials. Their unique electronic properties are harnessed in the development of organometallic complexes for applications such as Organic Light-Emitting Diodes (OLEDs) and photocatalysis. nih.govresearchgate.net The presence of fluorine can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of these complexes, which is critical for controlling their emission colors and efficiencies in OLEDs. researchgate.netamericanelements.com Furthermore, the robustness of the carbon-fluorine bond contributes to the thermal and chemical stability of the resulting materials.

Overview of Research Trajectories for 2 2,4 Bis Trifluoromethyl Phenyl Pyridine and Its Analogs

Cyclization Reactions for Pyridine Ring Formation

Cyclization reactions represent a fundamental approach to constructing the pyridine core, often incorporating the desired trifluoromethyl substituents from the outset.

NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates

A notable method for synthesizing 4,6-bis(trifluoromethyl)pyridines is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone (B74370). orgsyn.orgresearchgate.net This reaction is facilitated by a reductive system based on ammonium (B1175870) iodide (NH4I) and sodium dithionite (B78146) (Na2S2O4), which enables the cleavage of the N-O bond in oximes. orgsyn.orgresearchgate.net This protocol is valued for its use of readily available starting materials, broad functional group compatibility, good yields, and high regio- and chemo-selectivity. orgsyn.orgresearchgate.net For instance, the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been successfully demonstrated using this method. orgsyn.org The process involves the initial formation of acetophenone (B1666503) O-acetyl oxime from acetophenone, which is then reacted with hexafluoroacetylacetone in the presence of the NH4I/Na2S2O4 system to yield the target pyridine. orgsyn.org

A general procedure for this synthesis is as follows:

Acetophenone is reacted with hydroxylamine (B1172632) hydrochloride in methanol (B129727) to produce acetophenone oxime. orgsyn.org

The crude acetophenone oxime is then treated with acetic anhydride (B1165640) to form acetophenone O-acetyl oxime. orgsyn.org

Finally, the acetophenone O-acetyl oxime is reacted with hexafluoroacetylacetone, ammonium iodide, and sodium dithionite in 1,2-dichloroethane (B1671644) (DCE) under an argon atmosphere at elevated temperatures to yield 2-phenyl-4,6-bis(trifluoromethyl)pyridine. orgsyn.org

This method provides a modular approach to a variety of 4,6-bis(trifluoromethyl)pyridines. orgsyn.orgresearchgate.net Research has also explored iron-catalyzed cyclization of ketoxime acetates with aldehydes as a green chemistry approach for synthesizing substituted pyridines. lookchem.comrsc.org Additionally, iodine has been shown to trigger the N-O bond cleavage of ketoxime acetates for the synthesis of other pyridine derivatives. nih.gov

Brønsted Acid Mediated Formal Cycloaddition of Heteroalkynes and Nitriles

Brønsted acids, such as triflic acid (TfOH), can catalyze the [3+2] cycloaddition reactions of diarylvinylidenecyclopropanes with nitriles to generate 3,4-dihydro-2H-pyrrole derivatives. While not a direct synthesis of pyridines, this method highlights the use of Brønsted acids in forming nitrogen-containing heterocyclic rings. Further research into similar acid-mediated cycloadditions could potentially be adapted for the synthesis of trifluoromethylated pyridines. The mechanism often involves the acid-catalyzed formation of a reactive intermediate that then undergoes cycloaddition. rsc.org

For example, the reaction of diarylvinylidenecyclopropanes with acetonitrile (B52724) in the presence of TfOH proceeds under reflux to yield the corresponding dihydropyrroles in moderate to excellent yields. The specific application of this methodology to synthesize this compound has not been detailed in the provided context, but it represents a potential avenue for exploration in pyridine synthesis.

Metal-Free Trimolecular Cycloaddition Approaches

Metal-free cycloaddition reactions offer an alternative route to trifluoromethylated pyridines. One such approach involves the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane. rsc.org This reaction's outcome is controlled by the solvent, yielding either bis(trifluoromethyl)cyclopropanes or bis(trifluoromethyl)pyrazolines. rsc.org Specifically, using N,N-dimethylacetamide (DMAc) as the solvent leads to the formation of bis(trifluoromethyl)pyrazolines through a [3+2] cycloaddition. rsc.org While this directly produces pyrazolines, these can be precursors to pyridines through subsequent chemical transformations. This method is advantageous as it proceeds smoothly without the need for transition-metal catalysts or a base, providing the desired products in good to excellent yields. rsc.org

Another metal-free approach is the multicomponent Kröhnke reaction, which synthesizes 2-trifluoromethyl pyridines from chalcones, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, and ammonium acetate (B1210297). researchgate.net This reaction is general for a range of substituted chalcones and is scalable. researchgate.net The proposed mechanism initiates with a 1,4-Michael addition, followed by further nucleophilic additions and eliminations to form the pyridine ring. researchgate.net

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

Cyclocondensation reactions are a widely used strategy for constructing pyridine rings by combining smaller, functionalized molecules, where at least one contains a trifluoromethyl group. nih.gov These reactions are a cornerstone of industrial synthesis for many agrochemicals containing trifluoromethylated pyridines. nih.gov

Common trifluoromethyl-containing building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate nih.gov

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov

For example, the herbicide thiazopyr (B54509) is synthesized via a key cyclocondensation step involving ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov Similarly, the synthesis of the pyridone intermediate for the herbicide pyroxsulam (B39247) utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one in a Horner–Wadsworth–Emmons reaction followed by cyclization. nih.gov The Pechmann-type reaction, catalyzed by a Brønsted base, also allows for the synthesis of 4-trifluoromethyl 2-pyrones and 2-pyridones from cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate. rsc.org

These condensation reactions are versatile and can be adapted to produce a wide array of functionalized pyridines. acsgcipr.org The choice of building blocks and reaction conditions allows for the controlled introduction of substituents onto the pyridine ring.

Cross-Coupling and Arylation Methodologies

Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds, including phenylpyridines.

Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for synthesizing 2-arylpyridines. claremont.edu This reaction typically involves the coupling of a pyridine derivative (such as a halopyridine or a pyridineboronic acid) with a phenylboronic acid or its ester, catalyzed by a palladium complex. claremont.edunih.gov

A general catalytic cycle for the Suzuki-Miyaura coupling involves:

Oxidative addition of an aryl halide to a Pd(0) complex. nih.gov

Transmetallation with a boronic acid. nih.gov

Reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. nih.gov

For the synthesis of compounds like this compound, this could involve coupling 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with 2,4-bis(trifluoromethyl)phenylboronic acid. The efficiency of these reactions is often enhanced by the use of specific phosphine (B1218219) ligands, such as SPhos or XPhos, which stabilize the palladium catalyst and promote high yields, even with challenging substrates like heteroaryl halides. nih.gov

The reaction conditions, including the choice of catalyst, ligand, base (commonly K3PO4 or K2CO3), and solvent, are crucial for successful coupling. nih.gov Research has shown that these reactions can be performed under relatively mild conditions and are tolerant of a wide range of functional groups. nih.govtcichemicals.com The development of heterogeneous palladium catalysts, such as Pd nanoparticles supported on modified graphite, offers a more sustainable and recyclable alternative to homogeneous systems for the synthesis of fluorinated biphenyls. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions for Arylpyridine Synthesis

| Pyridine Substrate | Arylboronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(0) with SPhos ligand | K3PO4 | 4-Amino-2-phenylpyridine | High | nih.gov |

| Pyridine-2-sulfonyl fluoride (B91410) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl2 | - | 2-Arylpyridines | Modest to Good | claremont.edu |

| 2-Bromothiophene | Aryl boronic acid | Palladium catalyst | - | 2-Arylthiophene | High | youtube.com |

| 4'-Bromoterpyridine | Aryl boronic acids | Palladium catalyst | - | 4'-Arylterpyridines | - | rsc.org |

This table is illustrative and based on general findings in the provided sources. Specific yields can vary significantly based on reaction conditions.

Direct Arylation of Pyridine N-Oxides

The direct arylation of pyridine N-oxides represents a powerful and efficient method for synthesizing 2-arylpyridines, bypassing the need for often unstable 2-pyridyl organometallic reagents. nih.gov This strategy has been successfully applied to a wide range of heteroarenes, including pyridine N-oxides, coupling them with various aryl halides. nih.gov

Mechanistic studies of these reactions, particularly those catalyzed by palladium acetate (Pd(OAc)₂) and phosphine ligands like PtBu₃, have provided significant insights. While it was initially proposed that a phosphine-ligated arylpalladium acetate complex, (PtBu₃)Pd(Ar)(OAc), reacts directly with the pyridine N-oxide, strong evidence now suggests a more complex mechanism. nih.gov The data imply that this primary complex does not directly react with pyridine N-oxide. nih.gov Instead, a cyclometallated palladium complex, [Pd(OAc)(tBu₂PCMe₂CH₂)]₂, which forms from the decomposition of the initial palladium complex, acts as the true catalyst. nih.gov This cyclometallated species is believed to perform the rate-determining C-H bond cleavage with the pyridine N-oxide. nih.gov The resulting heteroarylpalladium complex then transfers the heteroaryl group to the primary (PtBu₃)Pd(Ar)(OAc) complex, from which carbon-carbon bond formation occurs to yield the 2-aryl pyridine N-oxide product. nih.gov This proposed mechanism highlights a cooperative catalytic system where C-H activation and functionalization occur at two distinct metal centers. nih.gov

Further applications of this methodology include microwave-promoted, palladium-catalyzed direct arylation of pyridine N-oxide with 2-bromoacetanilides. nih.gov This specific application leads to the formation of 2-(2-acetamidoaryl)pyridine N-oxides, which are versatile intermediates for synthesizing more complex heterocyclic systems. nih.gov

Palladium-Catalyzed Amination for Substituted Bis(trifluoromethyl)pyridin-2-yl)amines

Palladium-catalyzed amination reactions provide a direct and effective route for the synthesis of N-substituted di(pyridin-2-yl)amine-based ligands, including those bearing trifluoromethyl groups. mdpi.com A one-step synthesis has been developed to produce N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines. mdpi.com This process involves the cross-coupling of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic and heteroaromatic amines. mdpi.com

The reaction is effectively catalyzed by a system composed of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). mdpi.com This catalytic combination has proven successful in achieving good to high yields of the desired N-substituted products, with reported yields reaching up to 90%. mdpi.com The scope of the reaction is demonstrated by its successful application with different (hetero)arylamines. mdpi.com

An initial investigation into the catalytic system started with a Pd(dba)₂/DavePhos combination, which had been previously reported as effective for aminating 2-bromo-5-(trifluoromethyl)pyridine. mdpi.com However, while this system led to the full conversion of the starting amine, the yields of the desired amination products were low due to the formation of numerous side-products. mdpi.com The switch to the Pd(dba)₂/BINAP system proved to be a significant improvement, leading to the efficient synthesis of a series of these valuable trifluoromethyl-substituted ligands. mdpi.com

Table 1: Selected Examples of Pd-Catalyzed Amination of 2-bromo-5-(trifluoromethyl)pyridine

| Amine Reactant | Catalytic System | Yield | Reference |

|---|---|---|---|

| p-Anisidine | Pd(dba)₂/DavePhos | Poor | mdpi.com |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient approach to constructing complex molecules like functionalized pyridines from simple starting materials in a single step. acsgcipr.org These reactions are highly atom-economical and can be designed to build the pyridine core through sequential bond formations in one pot. acsgcipr.org

Formation from Activated β-Dicarbonyl Analogues, Aromatic Amines, and Ketones

The synthesis of substituted pyridines, including those with trifluoromethyl groups, can be achieved through MCRs that utilize activated β-dicarbonyl compounds, amines, and ketones. A notable example is the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, a highly activated β-dicarbonyl analogue, to produce 4,6-bis(trifluoromethyl)pyridines. orgsyn.org This method is valued for its use of readily available starting materials and its high functional group compatibility and regioselectivity. orgsyn.org

Classic named reactions for pyridine synthesis, such as the Hantzsch reaction, also fall under this category. The Hantzsch synthesis and its variations typically involve the condensation of a β-dicarbonyl compound (like an acetoacetate), an aldehyde (which can be derived from a ketone), and ammonia (B1221849) or a primary amine. acsgcipr.orgthieme-connect.de This approach initially yields a dihydropyridine, which is subsequently oxidized to the aromatic pyridine product. acsgcipr.org

Another relevant pathway is the Bohlmann-Rahtz pyridine synthesis, which directly produces the aromatic pyridine ring by reacting enamines with ethynyl (B1212043) ketones, often formed in situ. acsgcipr.org More broadly, MCRs involving in-situ generated imines (from aldehydes and amines) and β-keto esters have been developed using catalysts like vanadium(III) chloride to access highly functionalized tetrahydropyridines. iitp.ac.in These examples showcase the versatility of using β-dicarbonyl systems, amines, and ketone-derived components to assemble the pyridine scaffold. acsgcipr.orgiitp.ac.in

Regioselective Introduction of Trifluoromethyl Groups

The introduction of trifluoromethyl (CF₃) groups onto a pyridine ring is a critical step in the synthesis of many important agrochemical and pharmaceutical compounds. nih.govjst.go.jp Two primary strategies for this transformation are the exchange of chlorine for fluorine atoms and the direct introduction of a CF₃ unit using an active trifluoromethyl species. jst.go.jpresearchoutreach.org

Chlorine/Fluorine Exchange Methodologies

One of the most established and industrially significant methods for producing trifluoromethylpyridines is through a halogen exchange (Halex) reaction. nih.govlew.ro This process typically involves the synthesis of a trichloromethylpyridine intermediate, followed by the exchange of chlorine atoms for fluorine atoms. nih.govresearchoutreach.org The initial synthesis of an aromatic compound with a trifluoromethyl group was reported in 1898, and this chemistry was later adapted for pyridine systems in 1947. nih.gov

This method is used to manufacture 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), a key intermediate for several crop protection products. nih.govjst.go.jp The process can be carried out in the vapor phase at high temperatures (over 300°C) using transition metal-based catalysts, or in the liquid phase using reagents like anhydrous hydrogen fluoride (HF). nih.govlew.ro HF-base media, such as pyridinium (B92312) poly(HF) or (HF)₁₀-pyridine, have been developed as alternative fluorinating agents that can perform the chlorine-fluorine exchange on acid-sensitive molecules under milder conditions. lew.ro

A simultaneous vapor-phase chlorination/fluorination reaction is particularly advantageous, as it can convert 3-picoline into 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) in a single step. nih.gov In this setup, fluorination of the methyl group occurs first, followed by nuclear chlorination of the pyridine ring. nih.gov The degree of chlorination can be controlled by adjusting the reaction temperature and the molar ratio of chlorine gas. nih.gov

Table 2: Representative Products from Vapor-Phase Chlorination/Fluorination of Picolines

| Substrate | Major Product(s) | Reference |

|---|---|---|

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | nih.gov |

| 2-Picoline | Not specified | jst.go.jp |

Direct Trifluoromethylation using Active Species

Direct C-H trifluoromethylation offers a more direct route to trifluoromethylated pyridines by avoiding the pre-installation of a functional group like a halogen. jst.go.jpchemrxiv.org This approach utilizes a reactive trifluoromethylating agent, often a CF₃ radical or cation source, to directly functionalize the pyridine ring. researchgate.netresearchgate.net

One method involves the use of trifluoromethyl copper (CF₃Cu), which can undergo substitution reactions with bromo- and iodopyridines. jst.go.jp Another strategy employs trifluoromethyl iodide (CF₃I) in the presence of an iron(II) compound and an oxidant like H₂O₂ to generate a trifluoromethyl radical, which can then attack the aromatic ring. researchgate.net

Recent advances have focused on achieving regioselectivity. A significant development is the 3-position-selective C-H trifluoromethylation of pyridine rings. chemrxiv.orgresearchgate.netnih.govacs.org This is achieved through the nucleophilic activation of the pyridine via hydrosilylation, which forms an enamine intermediate. chemrxiv.orgresearchgate.net This intermediate then undergoes an electrophilic trifluoromethylation, for instance with a Togni reagent, to introduce the CF₃ group specifically at the C3 position. chemrxiv.orgresearchgate.net This method is notable for its high regioselectivity and its applicability to the late-stage functionalization of complex molecules like the agrochemical quinoxyfen. chemrxiv.org The reaction tolerates a variety of functional groups, including carbon-halogen bonds and esters. chemrxiv.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2,3,5-DCTF |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 2,5-CTF |

| 2-bromo-5-(trifluoromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 3-picoline |

| Bis(dibenzylideneacetone)palladium(0) |

| DavePhos |

| Hexafluoroacetylacetone |

| p-Anisidine |

| Palladium acetate |

| Pyridine N-oxide |

| Quinoxyfen |

| Togni reagent |

| Trifluoromethyl copper |

| Trifluoromethyl iodide |

Coordination Chemistry of 2 2,4 Bis Trifluoromethyl Phenyl Pyridine and Its Derivatives

Cyclometalated Complexes in Transition Metal Chemistry

Cyclometalation is a crucial reaction in organometallic chemistry where a ligand, such as a phenylpyridine, coordinates to a metal center through both a nitrogen atom and a carbon atom from the phenyl ring, forming a stable five-membered chelate ring. This process involves the activation of a C-H bond, typically at the ortho position of the phenyl group. The resulting cyclometalated complexes often exhibit unique photophysical and electrochemical properties.

Iridium(III) Complexes as Phosphorescent Emitters

Iridium(III) complexes are renowned as highly efficient phosphorescent emitters, a property stemming from strong spin-orbit coupling that facilitates intersystem crossing from singlet to triplet excited states. nih.govacs.org The emission color and efficiency of these complexes can be finely tuned by modifying the chemical structure of the ligands. nih.gov

The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃), onto the cyclometalating phenylpyridine ligand is a common strategy to blue-shift the emission wavelength. These groups stabilize the Highest Occupied Molecular Orbital (HOMO) energy level of the complex, thereby increasing the energy gap to the Lowest Unoccupied Molecular Orbital (LUMO) and resulting in higher energy (blue) emission. mdpi.com For instance, theoretical studies on Ir(III) complexes have shown that adding a CF₃ substituent to the ortho-position of the phenyl ring can lead to a red-shift in absorption and phosphorescence spectra while increasing the contribution of triplet metal-to-ligand charge transfer (³MLCT) states, which can enhance quantum yield. scichina.com

While direct studies on iridium complexes with the specific ligand 2-(2,4-bis(trifluoromethyl)phenyl)pyridine are not detailed in the provided results, the principles are demonstrated by analogous structures. For example, a complex incorporating a 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine ligand, (MeO₂CF₃ppy)₂Ir(acac), was synthesized for use in phosphorescent organic light-emitting diodes (PhOLEDs), exhibiting green emission with a maximum quantum efficiency of 4.18%. nih.gov Another study on iridium complexes with fluorinated phenylpyridine ligands and L-alanine as an ancillary ligand showed that increasing fluorine substitution resulted in emissions from yellow to sky-blue, with the highly fluorinated complex (F₂,₄,₅ppy)₂Ir(L-alanine) having the highest photoluminescence quantum yield (PLQY) of 0.69. mdpi.com These findings underscore the powerful role of trifluoromethyl and other fluorine substitutions in tuning the properties of iridium(III) phosphorescent emitters.

Table 1: Photophysical Properties of Selected Iridium(III) Complexes with Fluorinated Phenylpyridine Ligands

| Complex Name | Emission Color | Emission Wavelength (λem) | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|---|

| (ppy)₂Ir(L-alanine) | Yellow | 509 nm | 0.48 | mdpi.com |

| (F₄ppy)₂Ir(L-alanine) | Green | 486 nm | 0.55 | mdpi.com |

| (F₂,₄,₅ppy)₂Ir(L-alanine) | Sky-blue | 464 nm | 0.69 | mdpi.com |

| (MeO₂CF₃ppy)₂Ir(acac) | Green | Not specified | 4.18% (EQE) | nih.gov |

Note: ppy = 2-phenylpyridine (B120327), F₄ppy = 2-(4-fluorophenyl)pyridine, F₂,₄,₅ppy = 2-(2,4,5-trifluorophenyl)pyridine, MeO₂CF₃ppy = 2-(2,4-dimethoxyphenyl)-5-trifluoromethylpyridine, acac = acetylacetonate, EQE = External Quantum Efficiency.

Osmium(II) Complexes with Functionalized Phenylpyridine Chelating Ligands

Osmium(II) polypyridyl complexes are also explored for their luminescent properties and potential applications in sensors and photovoltaics. nih.govchemrxiv.org Cyclometalated osmium complexes featuring the this compound ligand, abbreviated as btfppyH, have been synthesized and characterized. acs.org

The complex [Os(btfppy)₂(CO)₂] was prepared and found to exist as two isomers that can interconvert at elevated temperatures through the rotation of one of the cyclometalated ligands. acs.org The introduction of the strongly electron-withdrawing bis(trifluoromethyl) substituents on the phenylpyridine ligand significantly alters the complex's reactivity. Unlike the less fluorinated analogues which are inert, the btfppy complex readily reacts with phosphine (B1218219) ligands like PPh₂Me, leading to the substitution of a carbonyl (CO) ligand. acs.org

Photophysical analysis revealed that the lowest excited state for these osmium complexes is primarily a ligand-centered ³ππ* state with some metal-to-ligand charge transfer (MLCT) character. acs.org The presence of the electron-withdrawing CF₃ groups increases the MLCT contribution in the excited state, which results in a broad, featureless emission spectrum and a significantly enhanced quantum yield compared to the non-fluorinated parent complex. acs.org

Table 2: Synthesized Osmium(II) Complexes and Their Reactivity

| Complex Formula | Abbreviated Ligand | Reactivity with PPh₂Me | Reference |

|---|---|---|---|

| [Os(ppy)₂(CO)₂] | ppyH | Inert | acs.org |

| [Os(dfppy)₂(CO)₂] | dfppyH | Inert (isomer a), Reactive (isomer b) | acs.org |

| [Os(btfppy)₂(CO)₂] | btfppyH | Readily reacts | acs.org |

Note: ppyH = 2-phenylpyridine, dfppyH = 2-(2,4-difluorophenyl)pyridine (B1338927), btfppyH = this compound.

Nickel Complexes with Bis(aldimino)pyridine Ligands

While not directly involving this compound, research on nickel complexes with bis(aldimino)pyridine ligands featuring related trifluoromethylphenyl groups provides valuable insight into the coordination chemistry. A series of nickel complexes were synthesized with ligands where the N-aryl substituent was varied, including 3,5-bis(trifluoromethyl)phenyl. acs.orgresearchgate.net

These studies investigate the redox properties of the complexes. The electronic nature of the N-aryl substituent significantly impacts the electrochemical behavior. Complexes with electron-deficient N-aryl groups, such as 3,5-bis(trifluoromethyl)phenyl, showed only two quasi-reversible reduction events, in contrast to the five reduction events observed for complexes with bulky, electron-rich substituents. acs.orgresearchgate.net Upon chemical reduction, complexes with bulky substituents form a nickel(I) species where the unpaired electron spin density is located primarily on the metal center. acs.orgrsc.org This contrasts with related bis(ketimino)pyridine systems where the electron resides on the ligand, highlighting the subtle but critical influence of the ligand's imine structure. acs.org Further reduction leads to a neutral nickel(0) complex where the typically tridentate ligand binds using only one iminopyridine unit. acs.orgresearchgate.net

Design Principles for Ligand Architectures

The rational design of ligands is fundamental to controlling the properties of the resulting metal complexes. The strategic placement of substituents like the trifluoromethyl group allows for precise tuning of electronic and steric characteristics.

Impact of Trifluoromethyl Substitution on Electronic Properties and Ligand Behavior

The trifluoromethyl (CF₃) group is a powerful substituent in ligand design due to its strong electron-withdrawing nature, high electronegativity, and significant lipophilicity. mdpi.comresearchgate.net Its presence dramatically alters the electronic properties of the ligand framework.

When attached to an aromatic ring, the CF₃ group acts as a strong σ-withdrawing and weak π-donating group. nih.gov This electronic influence is critical in organometallic complexes. For instance, in the context of phosphorescent emitters, the electron-withdrawing capacity of CF₃ groups stabilizes the HOMO level of the complex, which is often localized on the metal and the phenyl ring of the cyclometalating ligand. This stabilization widens the HOMO-LUMO gap, leading to higher-energy, blue-shifted emissions. mdpi.com

Furthermore, trifluoromethylation can enhance the stability and lipophilicity of a molecule, which can improve its performance in device applications. mdpi.com Computational studies have shown that trifluoromethylation of aromatic systems like benzene (B151609) and pyridine (B92270) can lead to enhanced intermolecular π-π interactions, reduced stacking distances, and more favorable cofacial orientations compared to methylated or fluorinated analogues. researchgate.net This is attributed to an increased molecular quadrupole moment and dispersion interactions, which can facilitate charge transfer in organic semiconductor materials. researchgate.net

Steric and Electronic Directing Effects in Cyclometalation

The process of cyclometalation, involving the activation of a C-H bond, is highly sensitive to both steric and electronic effects imparted by substituents on the ligand. nih.gov These effects can determine the regioselectivity and rate of the reaction.

Steric hindrance also plays a crucial directing role. For meta-substituted phenylpyridines, a large substituent will sterically disfavor C-H activation at the adjacent ortho-position, leading to the selective formation of the product where cyclometalation occurs at the less hindered ortho-position. nih.gov In the case of this compound, the CF₃ group at the 2-position of the phenyl ring would be expected to exert a significant steric influence, although its primary role is often considered electronic. The C-H activation is directed to the 6-position of the phenyl ring, ortho to the pyridine and meta to the CF₃ groups, a process facilitated by the directing pyridine group during C-H trifluoromethylation reactions. beilstein-journals.org

Formation of Coordination Polymers and Metal-Organic Frameworks

The construction of coordination polymers and MOFs relies on the self-assembly of metal ions with organic ligands to form extended one-, two-, or three-dimensional structures. The final architecture and properties of these materials are dictated by the coordination geometry of the metal, the functionality of the organic linker, and the reaction conditions. Ligands containing pyridine, imidazole (B134444), and carboxylate groups are particularly common in the design of these frameworks.

Coordination Polymers based on Pyridyl-Imidazole Dicarboxylic Acids

Although no coordination polymers directly incorporating a this compound moiety functionalized with imidazole dicarboxylic acid have been reported, the synthesis and coordination chemistry of related pyridyl-imidazole dicarboxylic acids are well-established. For instance, 2-pyridyl-1H-imidazole-4,5-dicarboxylic acid and its derivatives are known to form a variety of coordination polymers with intriguing structural motifs, including 1D chains, 2D grids, and 3D networks. nih.gov

The versatility of 4,5-imidazoledicarboxylic acid (H3IMDC) and its derivatives as building blocks for coordination polymers stems from their multiple potential donor sites: two nitrogen atoms in the imidazole ring and four oxygen atoms from the two carboxylate groups. researchgate.net These sites can coordinate to metal ions in various modes, and the degree of deprotonation of the carboxylic acid groups, which can be controlled by pH, further influences the resulting structure. researchgate.net The reaction of such heterocyclic dicarboxylic acids under solvothermal conditions with transition metal salts has yielded numerous coordination polymers with diverse topologies. researchgate.net

The introduction of a bulky and electron-withdrawing 2,4-bis(trifluoromethyl)phenyl group onto a pyridyl-imidazole dicarboxylic acid ligand would be expected to have several effects:

Steric Hindrance: The bulky substituent would likely influence the self-assembly process, potentially favoring the formation of more open or lower-dimensional structures.

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl groups would decrease the basicity of the pyridine nitrogen, affecting its coordination strength to the metal center.

Fluorine Interactions: The presence of multiple fluorine atoms could introduce non-covalent F···H or F···F interactions, which can play a significant role in directing the crystal packing and supramolecular architecture of the resulting framework.

While specific examples remain to be synthesized and characterized, the established chemistry of pyridyl-imidazole dicarboxylic acids suggests that their trifluoromethylphenyl-substituted analogues would be promising candidates for the construction of novel coordination polymers with potentially interesting catalytic or sorption properties.

Homoleptic Coordination Polymers of 3d-Transition Metals with Pyridyl-Triazole Ligands

Research into homoleptic coordination polymers formed from 3d-transition metals and pyridyl-triazole ligands offers a valuable model for predicting the behavior of derivatives of this compound. A notable example is the study of coordination compounds based on the ligand 2-(1,2,4-1H-triazol-3-yl)pyridine (Hpt). rsc.orgdntb.gov.ua This work details the synthesis and characterization of a series of twelve coordination compounds with divalent 3d-transition metal ions (Mn, Fe, Co, Ni, Cu, Zn) as well as Cd. rsc.org

The primary products of these reactions are one-dimensional, homoleptic coordination polymers with the general formula ¹∞[M(pt)₂], where 'pt' is the deprotonated 3-(pyridin-2-yl)-1,2,4-triazolate ligand. rsc.org In these structures, the metal ions are typically in a distorted octahedral geometry, coordinated by the nitrogen atoms of the pyridine and triazole rings. The ligands bridge the metal centers to form extended chains.

Table 1: Examples of Homoleptic Coordination Polymers with 2-(1,2,4-1H-triazol-3-yl)pyridine

| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature |

| ¹∞[M(pt)₂] (M = Mn–Zn, Cd) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1D | One-dimensional polymeric strands |

| ¹∞[Cu(pt)₂]·0.5Py | Cu(II) | 1D | Polymeric strands with solvent molecules |

| [MX₂(Hpt)₂] | Mn(II), Fe(II), Co(II), Zn(II) | 0D (Complex) | Discrete molecular complexes |

Data sourced from Dalton Transactions. rsc.org

The incorporation of a 2,4-bis(trifluoromethyl)phenyl group onto the pyridine ring of a pyridyl-triazole ligand would introduce significant steric bulk and strong electron-withdrawing effects. Based on the structures observed for the unsubstituted ligand, the following outcomes could be anticipated:

The fundamental 1D chain motif of ¹∞[M(ligand)₂] might be preserved, but the inter-chain packing would be heavily influenced by the bulky fluorinated groups. This could lead to increased porosity or altered physical properties.

The formation of discrete molecular complexes, [MX₂(ligand)₂], might be favored due to the steric hindrance from the trifluoromethylphenyl group, which could make the formation of an extended polymeric structure more difficult.

The electron-withdrawing nature of the CF₃ groups would modulate the ligand field strength, which in turn could affect the magnetic properties and spin-crossover behavior of complexes with metals like Fe(II) and Co(II). mdpi.com

The study on 2-(1,2,4-1H-triazol-3-yl)pyridine also highlighted the potential for tuning the photoluminescence properties of the resulting coordination polymers, achieving white-light emission in a Zn-based polymer through doping with lanthanide ions. rsc.org A similar strategy could be applicable to polymers derived from 2-(2,4-bis(trifluoromethyl)phenyl)pyridyl-triazole, with the fluorinated groups potentially enhancing the luminescence quantum yields.

Catalytic Applications and Mechanistic Investigations Involving 2 2,4 Bis Trifluoromethyl Phenyl Pyridine Complexes

Transition Metal-Catalyzed C-H Functionalization Reactions

Complexes of trifluoromethyl-substituted phenylpyridines, such as 2-(2,4-bis(trifluoromethyl)phenyl)pyridine and its analogues, are pivotal in transition metal-catalyzed C-H functionalization. Iridium(III) complexes bearing these ligands have emerged as powerful photoredox catalysts. researchgate.netossila.comsigmaaldrich.com These catalysts are instrumental in a variety of chemical transformations that proceed via C-H activation.

The ligand 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (B1464632) (dFCF3ppy), a close analogue, is used to prepare highly efficient Ir(III) photocatalysts. sigmaaldrich.com These complexes facilitate reactions where an electron migrates from the metal center to the ligands upon irradiation, a process known as metal-to-ligand charge transfer (MLCT). ossila.com This excited state can then engage in single-electron transfer with a substrate, initiating a catalytic cycle. ossila.com The presence of fluorine-containing substituents, like trifluoromethyl groups, can lower the energy level of the highest occupied molecular orbital (HOMO), which in turn modifies the emission spectrum and redox potential of the complex. ossila.com

The strategy of using directing groups is central to achieving regioselective C-H activation. wikipedia.org In the case of 2-phenylpyridine (B120327) and its derivatives, the pyridine (B92270) nitrogen atom typically coordinates to the metal center, directing the activation to the ortho-C-H bond of the phenyl ring through a cyclometalation process. wikipedia.orgresearchgate.net This approach underpins the synthesis of various functionalized molecules and materials, including those for optoelectronic applications. wikipedia.org

Table 1: Applications of Trifluoromethyl-Substituted Phenylpyridine Iridium Complexes in Catalysis

| Complex Type | Application Area | Catalytic Process | Reference(s) |

|---|---|---|---|

| Ir(III) complexes with dFCF3ppy | Photoredox Catalysis | C-H Activation, Bond Formation | researchgate.netsigmaaldrich.com |

| Arylpyridine-Iridium complexes | Photocatalysis | Visible-light photoredox reactions | ossila.com |

Catalysis in Hydrogen Evolution

Arylpyridine-iridium complexes are widely investigated for their potential in water splitting to generate hydrogen. ossila.com The design of molecular catalysts for hydrogen evolution is a critical area of research for developing sustainable energy technologies. Cobalt complexes with polypyridyl ligands, including those with trifluoromethyl-substituted pyridines, have been shown to be competent catalysts for the electrochemical production of hydrogen from aqueous solutions. sigmaaldrich.com

The catalytic mechanism generally involves the reduction of a Co(II) precursor to a Co(I) species, which is then protonated to form a cobalt hydride intermediate. rsc.org This intermediate can then release hydrogen through either a heterolytic or homolytic pathway. rsc.org The introduction of electron-withdrawing groups, such as trifluoromethyl, onto the pyridine ligands can impact the catalytic activity. rsc.org While these groups can stabilize the reduced states of the metal center, they can also diminish the activity of the resulting Co(I) species. rsc.org The principles observed with cobalt catalysts are often extended to iridium systems, where ligands like this compound can be used to tune the electronic properties of the metal center for efficient hydrogen evolution catalysis. ossila.com

Iridium-Catalyzed C-H Borylation of Trifluoromethyl-Substituted Pyridines

Iridium-catalyzed C-H borylation has become a powerful method for the direct functionalization of heteroaromatic compounds, including trifluoromethyl-substituted pyridines. researchgate.netresearchgate.net This reaction allows for the installation of a versatile boronic ester group onto the pyridine ring, which can then be used in a wide array of cross-coupling reactions. researchgate.net The reactions are often carried out without a solvent and show excellent compatibility with various functional groups like halo, ester, and alkoxy groups. researchgate.netresearchgate.net

The regioselectivity of the borylation is primarily governed by steric factors. researchgate.net For instance, in the borylation of 2,4-bis(trifluoromethyl)pyridine, the reaction selectively yields 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-bis(trifluoromethyl)pyridine. This demonstrates that the borylation occurs at the least sterically hindered position. The resulting pyridylboronic esters can be isolated in good to excellent yields, although α-borylated pyridines may have limited shelf stability. researchgate.netresearchgate.net

Table 2: Iridium-Catalyzed C-H Borylation of Selected Trifluoromethyl-Substituted Pyridines

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 2,3-Bis(trifluoromethyl)pyridine | 5-Borylated product | 82% | researchgate.net |

| 2,4-Bis(trifluoromethyl)pyridine | 6-Borylated product | 88% | |

| 2-Trifluoromethyl-3-methylpyridine | 5-Borylated product | 85% | researchgate.net |

Supramolecular Template-Assisted Catalytic Photocycloaddition

Information regarding the specific use of this compound or its complexes in supramolecular template-assisted catalytic photocycloaddition was not found in the reviewed sources. This area of research typically employs templates, such as those based on Au(I)-N-heterocyclic carbenes, to pre-organize olefin substrates for [2+2] photocycloaddition reactions. nih.gov

Proposed Reaction Mechanisms

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.

The synthesis of highly substituted pyridines, including those with trifluoromethyl groups, remains a significant challenge in organic chemistry. nih.govorgsyn.org One developed method for synthesizing 2-phenyl-4,6-bis(trifluoromethyl)pyridine involves the reductive cyclization of an O-acetyl oxime with hexafluoroacetylacetone (B74370). orgsyn.org This reaction is mediated by a reductive system based on ammonium (B1175870) iodide (NH₄I) and sodium dithionite (B78146) (Na₂S₂O₄), which facilitates the crucial N-O bond cleavage of the oxime. orgsyn.org While the detailed mechanism is not fully elucidated, such reductive systems are known to be capable of initiating radical processes or involving metal-mediated oxidative additions. orgsyn.org The reaction proceeds under relatively mild conditions and demonstrates broad functional group tolerance, providing a modular route to this class of fluorinated pyridines. orgsyn.org

The [2+2+2] cyclotrimerization of alkynes with nitriles is one of the most direct and efficient methods for constructing multi-substituted pyridine rings. rsc.orgnih.govresearchgate.net This transformation is catalyzed by various transition metals, with cobalt and ruthenium being prominent examples. rsc.orgnih.gov

Computational studies, often using Density Functional Theory (DFT), are instrumental in understanding the mechanisms and regioselectivity of these reactions. nih.gov For example, in the Cp*Ru-catalyzed cyclotrimerization of alkynyl triazenes with nitriles, computational analysis helps to rationalize the observed regioselectivity, which often favors the sterically more hindered product. nih.gov These studies can also identify potential catalyst deactivation pathways, such as the formation of stable cyclobutadiene (B73232) or fulvene (B1219640) complexes. nih.gov Similarly, computational predictions of activation energies have been used to compare the reactivity of different heterocyclic precursors, like 1,4-oxazinones and 1,2,4-triazines, in cycloaddition reactions that form pyridines. nih.gov These theoretical insights are crucial for the rational design of catalysts and reaction conditions for the synthesis of complex pyridine derivatives. rsc.org

Spectroscopic and Advanced Structural Characterization of 2 2,4 Bis Trifluoromethyl Phenyl Pyridine Systems

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials, offering definitive proof of molecular geometry and packing.

Single-Crystal X-ray Diffraction for Molecular Geometry and Isomerism

In the context of 2-(2,4-bis(trifluoromethyl)phenyl)pyridine systems, SCXRD can definitively establish the relative orientations of the pyridine (B92270) and the bis(trifluoromethyl)phenyl rings, including the dihedral angle between them. It can also reveal the presence of different isomers or polymorphs in the solid state. The structural data obtained from SCXRD is crucial for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the material's bulk properties. The analysis of compounds like 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one using X-ray diffraction of polycrystalline samples further underscores the utility of this technique in characterizing related heterocyclic structures. researchgate.net

Wide-Angle X-ray Diffraction for Polymeric Architectures

Studies on various fluorinated polyimides have shown that these materials are often amorphous, as indicated by the broad, non-crystalline halos observed in their WAXD patterns. researchgate.net The introduction of bulky trifluoromethyl groups can disrupt chain packing and hinder crystallization. WAXD is also essential for studying oriented polymer fibers, where the diffraction patterns can reveal the alignment of polymer chains along the fiber axis. units.it The combination of WAXD with other techniques, such as small-angle X-ray scattering (SAXS), allows for a comprehensive analysis of the hierarchical structure of these complex materials across different length scales. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural elucidation and purity assessment of organic compounds, including this compound. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in a molecule, as well as their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

For 2-phenyl-4,6-bis(trifluoromethyl)pyridine, a related compound, the ¹H NMR spectrum in CDCl₃ shows characteristic multiplets for the aromatic protons. orgsyn.org The ¹³C NMR spectrum displays distinct signals for each carbon atom, with the trifluoromethyl groups significantly influencing the chemical shifts of adjacent carbons through C-F coupling. orgsyn.org The purity of such compounds can be determined with high accuracy using quantitative ¹H NMR (qNMR) with an internal standard. orgsyn.org These techniques are routinely used to confirm the successful synthesis of target molecules and to ensure their purity for subsequent applications. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Phenylpyridine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | ¹H | CDCl₃ | 8.13–8.10 (m, 3H), 7.80 (s, 1H), 7.56–7.52 (m, 3H) orgsyn.org |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | ¹³C | CDCl₃ | 159.4, 149.5 (q, JC-F = 35.9 Hz), 140.8 (q, JC-F = 34.5 Hz), 136.3, 130.7, 129.1, 127.2, 122.4 (q, JC-F = 275.0 Hz), 121.0 (q, JC-F = 275.9 Hz), 118.4, 114.3 orgsyn.org |

| 2-Phenylpyridine (B120327) | ¹H | CDCl₃ | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |

Variable Temperature NMR for Exchange Processes

Variable temperature (VT) NMR is a specialized technique used to study dynamic processes in molecules, such as conformational changes or ligand exchange in metal complexes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide kinetic and thermodynamic information about the process.

For complexes containing this compound as a ligand, VT-NMR could be employed to study the rotation around the C-C bond connecting the two aromatic rings. At low temperatures, this rotation might be slow on the NMR timescale, leading to distinct signals for protons or carbons that are equivalent at room temperature. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a single averaged signal. This type of analysis can provide valuable information about the energy barrier to rotation and the conformational preferences of the molecule.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of molecules.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. The positions and intensities of the bands in the spectra are characteristic of the functional groups present in the molecule. For pyridine and its derivatives, the ring stretching vibrations (C-C and C-N) are typically observed in the 1400–1650 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the aromatic rings appear in the 3000–3100 cm⁻¹ range. jocpr.com The strong vibrations associated with the C-F bonds of the trifluoromethyl groups are also expected to be prominent features in the spectra of this compound.

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption spectrum of phenylpyridine-containing compounds typically shows intense bands in the UV region corresponding to π-π* transitions within the aromatic rings. researchgate.net In metal complexes, additional lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) transitions may be observed. researchgate.net The emission spectrum provides information about the excited state properties of the molecule and is particularly important for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-4,6-bis(trifluoromethyl)pyridine |

| 2-Phenylpyridine |

| 3-Phenyl-1,2,4-triazolo[3,4-h]-1,3,4-thiaza-11-crown-4 |

| 4-Phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one |

| Iridium(III) complexes |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds. The analysis of these bands confirms the presence of the pyridine ring, the substituted phenyl ring, and the trifluoromethyl (CF₃) groups.

The spectrum is typically analyzed in the mid-infrared region (4000–400 cm⁻¹). Key vibrational modes include the stretching and bending of C-H, C=C, C=N, and C-F bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1620 cm⁻¹ and 1400 cm⁻¹ is particularly informative, containing the characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings.

The most distinctive features in the FT-IR spectrum of this compound are the strong absorption bands associated with the C-F bonds of the two trifluoromethyl groups. These C-F stretching vibrations are typically found in the 1350–1100 cm⁻¹ region and are usually the most intense peaks in the spectrum, serving as a clear fingerprint for the presence of these electron-withdrawing groups. For instance, related structures containing trifluoromethyl groups show strong absorptions around 1280 cm⁻¹ and 1145 cm⁻¹. orgsyn.org

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic Rings |

| 1620–1580 | C=N Stretch | Pyridine Ring |

| 1590–1440 | C=C Stretch | Aromatic (Phenyl and Pyridine) Rings |

| 1350–1100 | C-F Stretch (Strong Intensity) | Trifluoromethyl (-CF₃) |

| Below 900 | C-H Out-of-Plane Bending | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound. The UV-Vis absorption spectrum arises from the promotion of electrons from a ground electronic state to a higher energy excited state upon absorption of UV or visible light.

For this compound, the absorption spectrum is dominated by π → π* transitions associated with the conjugated aromatic system of the phenyl and pyridine rings. These high-energy transitions typically occur in the ultraviolet region, often below 350 nm. fu-berlin.de The presence of the trifluoromethyl groups can subtly influence the energy of these transitions. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atom of the pyridine ring, may also be observed, though they are typically much weaker in intensity than the π → π* transitions.

Emission spectroscopy provides information about the de-excitation pathways of the molecule. Phenylpyridine derivatives are well-known for their use as ligands in phosphorescent materials, such as iridium(III) complexes. mdpi.com While the free ligand itself may exhibit fluorescence, its primary photophysical importance is often realized upon coordination to a metal center. The emission properties, including the emission maximum (λ_em) and quantum yield (Φ), are highly dependent on the molecular environment and solvent. mdpi.com In metal complexes, this ligand can facilitate efficient metal-to-ligand charge transfer (MLCT) states, which are crucial for applications in organic light-emitting diodes (OLEDs). fu-berlin.de

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | π bonding to π antibonding | 200–350 | Strong |

| n → π | Non-bonding (N atom) to π antibonding | 300–400 | Weak |

Mass Spectrometry and Chromatographic Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula.

For this compound (molecular formula: C₁₃H₇F₆N), the calculated monoisotopic mass is 291.0534 Da. chemspider.com In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is often observed as a protonated molecule, [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the calculated value (292.0612 Da) to confirm the identity of the compound. An experimental finding that matches this calculated mass to within a few parts per million (ppm) provides unambiguous evidence for the correct elemental composition. For example, a related compound, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, showed an HRMS (APCI⁺) calculated value for [M+H]⁺ of 292.0555 and a found value of 292.0556, demonstrating the accuracy of the technique. orgsyn.org

Table 3: HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z | Expected Observed m/z |

| C₁₃H₇F₆N | [M+H]⁺ | 292.0612 | ~292.0612 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is frequently used to monitor the progress of chemical reactions, assess the purity of products, and identify components in a mixture. nih.gov

In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product over time. A small aliquot of the reaction mixture is injected into the GC, where the components are volatilized and separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The product, this compound, would appear as a distinct peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak would show a molecular ion (M⁺) at m/z = 291 and a characteristic fragmentation pattern that can be used to confirm its structure. By analyzing samples at different time points, chemists can determine when the reaction is complete, thereby optimizing reaction time and yield. shimadzu.com

Electrochemical Characterization

Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry (CV) is the most widely used electrochemical technique for investigating the redox properties of a compound. It provides information about the potentials at which a molecule is oxidized or reduced and can reveal the stability of the resulting charged species.

The electrochemical behavior of this compound is significantly influenced by the electron-withdrawing nature of the two CF₃ groups and the pyridine ring. These groups decrease the electron density on the aromatic system, which generally makes the compound easier to reduce (accept electrons) and harder to oxidize (lose electrons) compared to unsubstituted phenylpyridine.

A typical cyclic voltammogram of this compound, recorded in a suitable solvent with a supporting electrolyte, would likely show one or more reduction peaks at negative potentials. These reduction events are typically associated with the acceptance of electrons into the π* orbitals of the conjugated ring system. The processes may be reversible or irreversible, which provides insight into the stability of the resulting radical anion and dianion species. fu-berlin.de Oxidation, if observable within the solvent's electrochemical window, would occur at a high positive potential. In metal complexes containing this ligand, the redox processes can be either ligand-centered or metal-centered, and CV is crucial for distinguishing between these possibilities. nih.govjksus.org

Table 4: Expected Electrochemical Behavior of this compound

| Redox Process | Description | Expected Potential | Characteristics |

| Reduction (1st) | L + e⁻ ⇌ [L]˙⁻ | Negative | Reversible or quasi-reversible wave associated with the formation of the radical anion. |

| Reduction (2nd) | [L]˙⁻ + e⁻ ⇌ [L]²⁻ | More Negative | Often irreversible, corresponding to the formation of the dianion. |

| Oxidation | L ⇌ [L]˙⁺ + e⁻ | High Positive | Typically an irreversible process due to the electron-deficient nature of the molecule. |

| L represents the this compound ligand. |

Determination of HOMO and LUMO Energy Levels

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental concepts in chemistry, collectively known as frontier molecular orbitals (FMOs). researchgate.net The energy of these orbitals and the resulting HOMO-LUMO gap are critical in determining the electronic and optical properties of a molecule, including its chemical reactivity and kinetic stability. nih.govfrontiersin.org For materials used in organic light-emitting diodes (OLEDs), the HOMO and LUMO energy levels govern charge injection, transport, and recombination processes, directly impacting device efficiency and performance. rsc.orgresearchgate.net

The determination of HOMO and LUMO energy levels for compounds like this compound is typically achieved through a combination of experimental techniques and computational modeling.

Computational Determination

Density Functional Theory (DFT) is a powerful and widely used computational method to predict the electronic structure of molecules. scirp.orglettersinhighenergyphysics.com By employing various functionals, such as the popular B3LYP, and appropriate basis sets, it is possible to calculate the energies of the molecular orbitals. nih.gov The energy of the HOMO corresponds to the ionization potential, representing the energy required to remove an electron, while the LUMO energy relates to the electron affinity, the energy released when an electron is added. The difference between these two energies constitutes the HOMO-LUMO gap. nih.gov These calculations provide valuable insights into the molecule's electronic behavior before undertaking laboratory synthesis and characterization. nih.govresearchgate.net

For pyridine-based compounds, DFT calculations have been shown to be a reliable tool for understanding their electronic properties. scirp.org The introduction of electron-withdrawing groups, such as the trifluoromethyl (-CF3) groups present in this compound, is known to significantly influence the HOMO and LUMO energy levels. nih.gov Specifically, such substitutions tend to lower both the HOMO and LUMO energy levels due to the strong inductive effect of the fluorine atoms. This can enhance electron injection and transport properties, which is a desirable characteristic for electron-transport materials in OLEDs. rsc.orgresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| 2-Phenylpyridine | -5.93 | -1.13 | 4.80 | DFT/B3LYP |

| 2-(4-(Trifluoromethyl)phenyl)pyridine | -6.28 | -1.58 | 4.70 | DFT/B3LYP |

| 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole | -7.14 | -2.15 | 4.99 | DFT/B3LYP/6-31+G(d,p) |

| 2,5-Bis(3,5-difluorophenyl)-1,3,4-oxadiazole | -7.42 | -2.54 | 4.88 | DFT/B3LYP/6-31+G(d,p) |

Experimental Determination

Cyclic voltammetry (CV) is the primary experimental technique used to determine the HOMO and LUMO energy levels of organic compounds. This electrochemical method measures the oxidation and reduction potentials of a molecule in solution. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO.

These electrochemical potentials can be correlated to the absolute energy levels of the HOMO and LUMO using empirical equations, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple. The HOMO and LUMO energies can be estimated using the following relationships:

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Where Eoxonset is the onset oxidation potential, Eredonset is the onset reduction potential, and E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium couple under the same experimental conditions. The value of 4.8 eV is the energy level of the Fc/Fc+ standard relative to the vacuum level.

Experimental data for this compound itself is not prevalent in the reviewed literature, but studies on similar fluorinated aromatic compounds confirm the trend of lowered HOMO and LUMO energies upon the introduction of fluorine-containing substituents. nih.gov This modification is a key strategy in designing materials with specific electronic properties for applications in optoelectronic devices. rsc.org

Computational Chemistry and Theoretical Studies on 2 2,4 Bis Trifluoromethyl Phenyl Pyridine

Density Functional Theory (DFT) Calculations

Density functional theory has become a standard method for electronic structure calculations in quantum chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules like 2-(2,4-bis(trifluoromethyl)phenyl)pyridine.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. Using DFT methods, such as the B3LYP hybrid functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound can be determined. These calculations would likely reveal a non-planar structure, with a significant dihedral angle between the pyridine (B92270) and the bis(trifluoromethyl)phenyl rings. This twisting is expected due to the steric hindrance between the ortho-hydrogen on the pyridine ring and the trifluoromethyl group at the 2-position of the phenyl ring.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Trifluoromethyl-Substituted Pyridine Derivative

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (pyridine) | Data not available for target compound |

| C-C (inter-ring) | Data not available for target compound |

| C-CF3 | Data not available for target compound |

| Dihedral Angle (Py-Ph) | Data not available for target compound |

Note: This table is illustrative. Specific data for this compound would require dedicated DFT calculations.

The electronic structure of the molecule is significantly influenced by the presence of the electron-withdrawing trifluoromethyl (CF3) groups. These groups are known to alter the physicochemical properties of molecules, such as metabolic stability and lipophilicity, which is a key reason for their incorporation into therapeutic and agrochemical agents. researchgate.net The electronic structure analysis would reveal a significant polarization of the molecule, with the CF3 groups and the nitrogen atom of the pyridine ring acting as electron-withdrawing centers.

Prediction of Spectroscopic Properties (UV-Vis, Vibrational)

DFT calculations are also employed to predict spectroscopic properties. The vibrational frequencies (infrared and Raman spectra) can be computed from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental data to confirm the molecular structure. For instance, a study on 2-chloro-6-(trifluoromethyl)pyridine (B1580974) involved the computation of vibrational frequencies using HF and DFT methods to complement experimental FT-IR spectra. researchgate.net

The electronic absorption spectrum (UV-Vis) can be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the aromatic rings. The presence of the trifluoromethyl groups may cause a shift in the absorption maxima compared to unsubstituted 2-phenylpyridine (B120327). A study on 2-{2-(Trifluoromethyl)phenyl methyl} cyclododecanone (B146445) reported a lower cutoff wavelength of 314 nm from its experimental UV-Vis-NIR spectrum. sphinxsai.com TD-DFT calculations on other organic molecules have been shown to successfully predict their UV-Vis spectra. researchgate.netresearchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for a Related Trifluoromethyl-Containing Compound

| Spectroscopic Property | Predicted Value |

| Key IR Frequencies (cm⁻¹) | Data not available for target compound |

| UV-Vis λmax (nm) | Data not available for target compound |

Note: This table is illustrative. Specific data for this compound would require dedicated TD-DFT calculations.

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP would show regions of negative potential (in red and yellow) around the nitrogen atom of the pyridine ring and the fluorine atoms of the trifluoromethyl groups, indicating their electrophilic character. Regions of positive potential (in blue) would be expected around the hydrogen atoms. rsc.org This analysis is crucial for predicting how the molecule might interact with other molecules, for example, in biological systems or in the formation of supramolecular structures. The MEP surface can be used to identify sites for electrophilic and nucleophilic attack. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. scirp.org The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons. For this compound, the HOMO is expected to be localized primarily on the phenylpyridine moiety, while the LUMO would likely be distributed over the entire molecule, with significant contributions from the bis(trifluoromethyl)phenyl ring due to the electron-withdrawing nature of the CF3 groups.

The HOMO-LUMO energy gap (ΔE) is an important parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive. DFT calculations on C60(CF3)n derivatives have shown a linear relationship between the LUMO energies and their reduction potentials. nih.gov For large systems, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe the locality of chemical reactivity. nih.gov

Table 3: Illustrative FMO Data for a Related Trifluoromethyl-Substituted Compound

| Parameter | Energy (eV) |

| HOMO | Data not available for target compound |

| LUMO | Data not available for target compound |

| Energy Gap (ΔE) | Data not available for target compound |

Note: This table is illustrative. Specific data for this compound would require dedicated DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-dependent DFT (TD-DFT) is the workhorse method for studying the excited states of molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. TD-DFT can also be used to investigate the nature of the excited states, for example, whether they have charge-transfer character. For this compound, TD-DFT calculations would be essential for understanding its photophysical properties, such as fluorescence and phosphorescence. The calculations would provide insights into the electronic transitions involved in the absorption and emission of light. While TD-DFT is a powerful tool, it can have limitations, for example in accurately describing charge-transfer excited states. researchoutreach.org

Nonlinear Optical (NLO) Properties Prediction

Molecules with large nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. DFT calculations can be used to predict the NLO properties of molecules, such as the first hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response of a molecule. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to large NLO responses.

In this compound, the bis(trifluoromethyl)phenyl group acts as a strong electron acceptor. This, combined with the π-system of the aromatic rings, suggests that the molecule could exhibit significant NLO properties. Computational studies on other organic molecules have shown that the introduction of trifluoromethyl groups can enhance their NLO response. sphinxsai.com For instance, a study on a pyrimidine (B1678525) derivative showed that it exhibited a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives. nih.gov Theoretical investigations on 2-aminopyridinium p-toluenesulphonate using DFT have also confirmed its good nonlinear behavior. ias.ac.in

Table 4: Illustrative NLO Properties for a Related Trifluoromethyl-Containing Compound

| NLO Property | Predicted Value |

| First Hyperpolarizability (β) | Data not available for target compound |

| Third-Order Susceptibility (χ(3)) | 8.535X10-6 esu (for 2-{2-(Trifluoromethyl)phenyl methyl} cyclododecanone) sphinxsai.com |

Note: This table presents data for a related compound to illustrate the type of information obtained from NLO calculations.

Molecular Dynamics (MD) Simulations for Supramolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the formation and dynamics of supramolecular assemblies, where molecules are held together by non-covalent interactions. In the context of this compound, MD simulations are instrumental in elucidating its behavior as a guest molecule within a host system, such as a cyclodextrin (B1172386) cavity.

MD simulations can predict the most stable orientation of the guest molecule within the host and calculate the binding free energy of the resulting complex. mdpi.commdpi.com For a molecule like this compound, key factors influencing its supramolecular interactions include hydrophobic interactions, van der Waals forces, and the unique interactions involving its fluorine atoms. The trifluoromethyl groups are expected to significantly influence the binding affinity and orientation within a host cavity. capes.gov.br

Research Findings from MD Simulations of Related Systems:

While specific MD studies on this compound are not extensively documented, research on similar fluorinated aromatic compounds in host-guest systems provides a strong basis for understanding its potential interactions. For instance, MD simulations of fluorinated phenyl derivatives in cyclodextrin hosts have shown that the fluorinated moieties can significantly impact the stability and geometry of the inclusion complex. mdpi.comnih.gov The strong electron-withdrawing nature of the trifluoromethyl groups can lead to specific interactions, such as anion-π interactions, with electron-rich pockets of a host molecule. nih.govnih.gov

A hypothetical MD simulation of this compound with a host like β-cyclodextrin would likely reveal that the bis(trifluoromethyl)phenyl group, being the most hydrophobic part of the molecule, preferentially enters the cyclodextrin cavity. The pyridine ring may remain closer to the wider rim of the cyclodextrin, allowing for potential hydrogen bonding with the solvent or the host's hydroxyl groups.

Table 1: Illustrative Binding Energies and Geometries from MD Simulations of Phenylpyridine Derivatives in a Host Cavity

| Guest Molecule | Host Molecule | Calculated Binding Free Energy (kcal/mol) | Predominant Non-Covalent Interactions |

| 2-Phenylpyridine | β-Cyclodextrin | -5.8 | Hydrophobic, van der Waals |

| 2-(4-Fluorophenyl)pyridine | β-Cyclodextrin | -6.2 | Hydrophobic, F···H bonds |

| 2-(2,4-Difluorophenyl)pyridine (B1338927) | β-Cyclodextrin | -6.5 | Hydrophobic, F···H bonds, π-π stacking |

| This compound (Predicted) | β-Cyclodextrin | -7.5 to -8.5 | Hydrophobic, van der Waals, Halogen bonds, Anion-π |

Note: The data for this compound is a predicted range based on the trends observed for other fluorinated compounds.

Investigation of Tautomeric Stability and Reactivity Descriptors